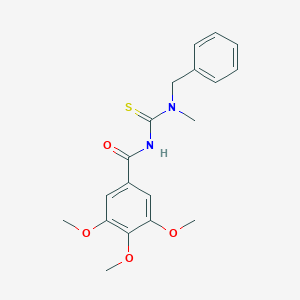
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea is a complex organic compound with a molecular formula of C19H22N2O4S This compound is characterized by the presence of a benzyl group, a methyl group, and a carbamothioyl group attached to a 3,4,5-trimethoxybenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-benzyl-N-methylthiourea under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. The compound’s carbamothioyl group plays a crucial role in its binding affinity and specificity. Additionally, the trimethoxybenzamide core can interact with cellular pathways, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[benzyl(methyl)carbamothioyl]-2-methoxybenzamide
- N-[benzyl(methyl)carbamothioyl]-4-methylbenzamide
- N-[benzyl(methyl)carbamothioyl]-3-bromo-4-methoxybenzamide
Uniqueness
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea is unique due to the presence of three methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[benzyl(methyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-21(12-13-8-6-5-7-9-13)19(26)20-18(22)14-10-15(23-2)17(25-4)16(11-14)24-3/h5-11H,12H2,1-4H3,(H,20,22,26) |
InChI Key |
KCFDMDUTXRPIFX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


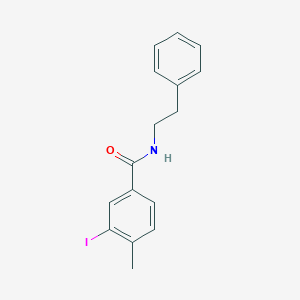
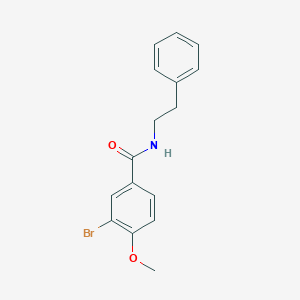
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320309.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320311.png)
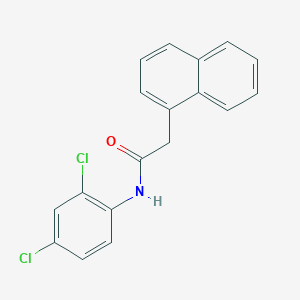
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B320316.png)
![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B320317.png)
![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B320318.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B320319.png)
![N-(4-acetylphenyl)-N'-[(2-bromo-4-ethylphenoxy)acetyl]thiourea](/img/structure/B320320.png)
![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbothioyl}-2-chlorobenzamide](/img/structure/B320321.png)
![N-[benzyl(methyl)carbamothioyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B320322.png)
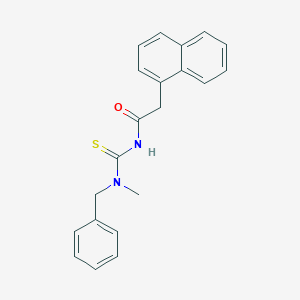
![N-[benzyl(methyl)carbamothioyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B320324.png)
